molecular formula C7H9FO3 B13433317 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one

Cat. No.: B13433317
M. Wt: 160.14 g/mol
InChI Key: LRWDEJNTPSFVMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a fluorine atom, a methoxy group, and two methyl groups attached to the furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 3-fluorofuran, methanol, and acetone.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a Friedel-Crafts acylation reaction could be employed to introduce the acetyl group, followed by methoxylation and fluorination steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.

    Pathways Involved: The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyfuran-2(5H)-one: Lacks the dimethyl groups, which may affect its reactivity and properties.

    4-Methoxy-5,5-dimethylfuran-2(5H)-one: Lacks the fluorine atom, which could influence its chemical behavior.

    3-Fluoro-5,5-dimethylfuran-2(5H)-one: Lacks the methoxy group, potentially altering its reactivity.

Uniqueness

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is unique due to the combination of its substituents, which can impart distinct chemical and physical properties

Biological Activity

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound is characterized by a furan ring with substituents that include a fluorine atom and a methoxy group. Its molecular formula is C₉H₁₁F O₂, and it has a molecular weight of approximately 166.18 g/mol. The presence of the fluorine atom may enhance its lipophilicity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Pendergrass et al. demonstrated that at concentrations of 50 μM, the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). Specifically, it inhibited the expression of TNF-alpha and IL-6, indicating a potential mechanism for reducing inflammation .

Cytotoxicity and Cancer Research

In cancer research, this compound was tested for cytotoxic effects on various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 25 μM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Antibacterial Activity : In a controlled study, researchers treated cultures of E. coli with varying concentrations of this compound. Results showed a dose-dependent inhibition of bacterial growth, with an IC50 value determined to be approximately 30 μM .
  • Anti-inflammatory Response : A separate study evaluated the effect of the compound on LPS-induced inflammation in murine macrophages. The treatment group exhibited a significant reduction in cytokine levels compared to controls (p < 0.05), supporting its role as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells : In vitro assays on MCF-7 cells revealed that treatment with 50 μM of the compound resulted in over 70% cell death after 48 hours, highlighting its potential as a chemotherapeutic agent .

Summary of Findings

Biological ActivityObserved EffectIC50 Concentration
AntibacterialInhibition of E. coli growth~30 μM
Anti-inflammatoryReduced cytokine productionNot specified
Cytotoxicity (Cancer)Induction of apoptosis in MCF-7 cells~25 μM

Properties

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

3-fluoro-4-methoxy-5,5-dimethylfuran-2-one

InChI

InChI=1S/C7H9FO3/c1-7(2)5(10-3)4(8)6(9)11-7/h1-3H3

InChI Key

LRWDEJNTPSFVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)F)OC)C

Origin of Product

United States

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